molecular formula C11H14O2 B13963636 4-(3-Methylphenyl)-1,3-dioxane CAS No. 681854-01-3

4-(3-Methylphenyl)-1,3-dioxane

Cat. No.: B13963636
CAS No.: 681854-01-3
M. Wt: 178.23 g/mol
InChI Key: LJCQSXNWVLQTMP-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. The presence of a 3-methylphenyl group attached to the dioxane ring makes this compound unique and interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 3-methylphenyl-1,2-ethanediol with formaldehyde. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-Methylphenyl)-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-3-methylphenyl)-4-oxobutenoic acid
  • 3-Methylmethcathinone
  • 4-(4-Hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5H)-one

Uniqueness

4-(3-Methylphenyl)-1,3-dioxane is unique due to its specific structural features, including the dioxane ring and the 3-methylphenyl group. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.

Properties

CAS No.

681854-01-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-(3-methylphenyl)-1,3-dioxane

InChI

InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)11-5-6-12-8-13-11/h2-4,7,11H,5-6,8H2,1H3

InChI Key

LJCQSXNWVLQTMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCOCO2

Origin of Product

United States

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